molecular formula C12H17NO B3022418 2-(4-Methoxyphenyl)-4-methylpyrrolidine CAS No. 603068-27-5

2-(4-Methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B3022418
CAS No.: 603068-27-5
M. Wt: 191.27 g/mol
InChI Key: FOJLQBWDUYARSL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 4-methoxyphenyl group at the 2-position and a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and functional materials . Its structural framework allows for diverse modifications, enabling tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJLQBWDUYARSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278664
Record name 2-(4-Methoxyphenyl)-4-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603068-27-5
Record name 2-(4-Methoxyphenyl)-4-methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603068-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-4-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-methylpyrrolidine.

    Reduction: Formation of this compound secondary amine.

    Substitution: Formation of halogenated derivatives such as 2-(4-Bromophenyl)-4-methylpyrrolidine.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric effects of substituents on the pyrrolidine ring significantly influence the compound's physicochemical behavior. Below is a comparative analysis with related derivatives:

Compound Substituents Key Electronic Effects Fluorescence Properties (if applicable)
2-(4-Methoxyphenyl)-4-methylpyrrolidine 4-Me (pyrrolidine), 4-OMe (phenyl) Electron-donating OMe enhances aromatic π-conjugation; methyl group increases steric bulk. Not explicitly reported; structural analogs show enhanced emission .
2-(4-Fluorophenyl)-4-methylpyrrolidine 4-Me (pyrrolidine), 4-F (phenyl) Electron-withdrawing F reduces π-delocalization; lower electron density. Reduced emission intensity compared to OMe analogs .
4-(4-Trifluoromethylphenyl)pyrrolidine CF₃ (phenyl) Strong electron-withdrawing CF�3 group decreases electron density; polarizes the ring. Likely reduced fluorescence due to quenching effects.
1-(((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione core Electron-withdrawing dione moiety disrupts conjugation; alters redox properties. Not applicable (non-fluorescent core).

Key Observations :

  • The 4-methoxyphenyl group in the target compound enhances π-conjugation and electron density, which is critical in fluorescence applications (e.g., redshifted emission in analogs) .

Key Observations :

  • Chloro and nitro substituents (e.g., in pyridine derivatives) often require harsh conditions, reducing yields compared to methoxy-substituted analogs .
  • DMF-mediated condensations (e.g., for fused heterocycles) are efficient but may limit scalability due to solvent toxicity .

Key Observations :

  • Methoxy groups improve pharmacokinetic properties (e.g., bioavailability) in drug candidates .
  • Fluorinated analogs (e.g., 4-fluorophenyl) exhibit reduced emission due to electron withdrawal, limiting material applications .

Biological Activity

2-(4-Methoxyphenyl)-4-methylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula is C12H17NOC_{12}H_{17}NO with a molecular weight of approximately 193.27 g/mol.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the methoxy group on the phenyl ring can enhance lipophilicity and influence interactions with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC12H17NOC_{12}H_{17}NO
Molecular Weight193.27 g/mol
Functional GroupsMethoxy, Pyrrolidine
Key Structural ComponentsPyrrolidine ring, 4-methoxyphenyl group

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological effects. Interaction studies are essential to understand its full potential in treating different conditions.

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Properties : Initial findings indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy group enhances binding affinity to specific receptors or enzymes involved in neuropharmacological pathways.

Study on Neurotransmitter Interaction

A study published in PubMed Central explored the interaction of similar compounds with neurotransmitter systems, highlighting the potential for this compound to modulate neurotransmitter release and uptake, thereby influencing mood and behavior .

Table 2: Comparative Analysis of Related Compounds

CompoundNeurotransmitter ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Similar Pyrrolidine DerivativeLowModerateLow

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential use as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-4-methylpyrrolidine
Reactant of Route 2
2-(4-Methoxyphenyl)-4-methylpyrrolidine

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